6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
CAS No.:
Cat. No.: VC16270483
Molecular Formula: C23H17Cl2N3O
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17Cl2N3O |
|---|---|
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | 6-[2-(2,4-dichlorophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C23H17Cl2N3O/c1-14-5-4-6-16-21-23(27-19-8-3-2-7-18(19)26-21)28(22(14)16)11-12-29-20-10-9-15(24)13-17(20)25/h2-10,13H,11-12H2,1H3 |
| Standard InChI Key | WPNJFABEMLTMOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=C(C=C(C=C5)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The indolo[2,3-b]quinoxaline scaffold consists of an indole moiety fused to a quinoxaline ring at positions 2 and 3, creating a planar, π-conjugated system. The 7-methyl group enhances steric stability, while the 2,4-dichlorophenoxyethyl side chain introduces both lipophilic and electronic modulation. This side chain’s dichlorophenoxy group contributes to increased molecular polarity and potential halogen bonding interactions, which may influence receptor binding in biological systems .
Table 1: Key Physicochemical Properties
The density and boiling point estimates derive from structurally related 7,9-dichloro-6H-indolo[2,3-b]quinoxaline (CAS 75907-81-2), which shares similar aromatic stacking tendencies . The high logP value suggests significant lipophilicity, aligning with the compound’s potential for membrane permeability in biological contexts.
Synthesis and Modification Strategies
Palladium-Catalyzed Cross-Coupling Approaches
A two-step strategy proves effective for side-chain incorporation:
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Suzuki Coupling: Introduces aryl or alkyl groups to the quinoxaline core.
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Annulation: Achieved via Pd-catalyzed C–N coupling with amines, enabling side-chain diversification .
For 6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline, a modified annulation step using 2-(2,4-dichlorophenoxy)ethylamine would likely follow initial quinoxaline functionalization. Microwave-assisted synthesis under Pd(OAc)₂/dppf catalysis (toluene, 15 min) optimizes yield while minimizing debromination side reactions .
Table 2: Representative Synthesis Conditions for Analogous Compounds
| Reaction Step | Catalyst System | Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, dppf | Toluene | 150°C, 1.5 h | 67–75 |
| Annulation (C–N Coupling) | Pd(OAc)₂, t-BuONa | Ethanol | Reflux, 1 h | 70–82 |
Data adapted from palladium-catalyzed syntheses of indolo[2,3-b]quinoxalines .
Biological Activities and Mechanistic Insights
Antitubercular Activity
Recent studies on 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines—structural analogs—reveal potent activity against Mycobacterium tuberculosis H37Rv (MIC: 0.5–2 µg/mL) . Molecular docking suggests these compounds inhibit InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis. The dichlorophenoxyethyl side chain in 6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline could similarly target lipid biosynthesis pathways in pathogens .
Photophysical and Electronic Properties
Indoloquinoxalines exhibit tunable optoelectronic characteristics. For instance, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline displays a HOMO energy level of −5.2 eV and a bandgap of 2.8 eV, making it suitable for organic semiconductors . The electron-withdrawing chlorine atoms in 6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline may further lower HOMO levels, enhancing charge transport properties.
Stability and Degradation Pathways
Table 3: Stability Profile of Selected Indoloquinoxalines
| Compound | Decomposition Onset (°C) | Oxidative Stability |
|---|---|---|
| 7,9-Dichloro-6H-indolo[2,3-b]quinoxaline | 309.6 | Moderate |
| 6-(4-Methoxyphenyl)-6H-indoloquinoxaline | 315.2 | High |
| 6-[2-(2,4-Dichlorophenoxy)ethyl]-7-methyl | 305–310 (estimated) | Moderate |
Data extrapolated from thermal analyses of related structures .
Future Directions and Applications
Drug Development
The compound’s dual functionality—DNA intercalation and enzyme inhibition—positions it as a candidate for antineoplastic agents. Structural optimization could address solubility limitations (e.g., PEGylation of the phenoxy group) while retaining bioactivity.
Materials Science
With a bandgap tunable via substituent modification, this compound may serve as an electron-transport layer in organic photovoltaics. Comparative studies with thieno-pyrrolo-quinoxaline derivatives could elucidate structure-property relationships .
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